molecular formula C6H11N3O2 B1293047 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1119451-09-0

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1293047
CAS No.: 1119451-09-0
M. Wt: 157.17 g/mol
InChI Key: VBTBHNJQCHTJIQ-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 2-methoxyethyl group at position 3 and a methanamine group at position 3. Its molecular formula is C₆H₁₁N₃O₂, with a molecular weight of 169.17 g/mol (calculated). The compound is often synthesized as a hydrochloride salt (CAS: 1185294-83-0) for enhanced stability and solubility .

The 1,2,4-oxadiazole ring contributes to its metabolic stability and bioisosteric properties, making it a scaffold of interest in medicinal chemistry. This compound has been utilized in structure-activity relationship (SAR) studies, particularly in targeting enzymes like sphingosine kinase .

Properties

IUPAC Name

[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-10-3-2-5-8-6(4-7)11-9-5/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBHNJQCHTJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted oxadiazoles and amines .

Scientific Research Applications

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and the accumulation of reactive oxygen species, ultimately resulting in cell death . Molecular docking studies have indicated that this compound has strong binding affinity to amino acids around the active pockets of these enzymes .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Aryl vs. Alkyl Substituents: Aryl-substituted derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit higher lipophilicity (logP > 2.5) compared to the target compound (logP ~0.5), favoring membrane permeability but reducing aqueous solubility .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analogue 4-Octylphenyl Analogue
Melting Point Not reported >250°C (decomposes) 120–122°C
Solubility (H₂O) 25 mg/mL <5 mg/mL Insoluble
logP 0.5 2.8 5.1

Biological Activity

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine features a five-membered oxadiazole ring substituted with a methanamine side chain. The presence of the methoxyethyl group is significant for its biological properties.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of carboxylic acids with hydrazines or semicarbazides under acidic conditions. For 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine, a common synthetic route includes:

  • Formation of the Oxadiazole Ring : Reacting 2-methoxyethylamine with appropriate carbonyl compounds and hydrazine derivatives.
  • Substitution Reactions : Further modifications can enhance the biological activity by introducing various functional groups.

Cytotoxicity

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related oxadiazole derivatives possess IC50 values in the micromolar range against HeLa and MCF-7 cells:

CompoundCell LineIC50 (μM)
IIbHeLa19.9
IIcHeLa35.0
IIeHeLa25.1
IIeMCF-751.8

These findings suggest that 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine may also exhibit similar cytotoxic properties due to its structural similarities with other active oxadiazole derivatives .

The mechanism by which oxadiazoles exert their cytotoxic effects often involves the inhibition of key enzymes such as tyrosine kinases and telomerase, which are critical in cancer cell proliferation and survival. The interaction of these compounds with cellular targets can lead to apoptosis in cancer cells .

Case Studies

Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, a series of oxadiazole derivatives were evaluated for their anticancer properties. The results indicated that compounds with specific substitutions on the oxadiazole ring displayed enhanced activity against breast and ovarian cancer cell lines .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine to various protein targets associated with cancer progression. The highest docking scores were observed for compounds similar to this structure when docked against epidermal growth factor receptors (EGFR), indicating potential as targeted therapy agents .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine?

Methodological Answer:
The compound can be synthesized via a cyclocondensation reaction between a substituted amidoxime and a carboxylic acid derivative. For oxadiazole rings, polyphosphoric acid (PPA) is often used as a catalyst and dehydrating agent. A typical protocol involves reacting 2-methoxyethylamidoxime with a suitable glycine derivative under reflux in PPA for 4–6 hours, followed by neutralization and purification via column chromatography . Yield optimization (typically 60–80%) depends on stoichiometric ratios and reaction temperature control.

Advanced: How can spectroscopic data contradictions (e.g., NMR splitting patterns) be resolved during structural confirmation?

Methodological Answer:
Discrepancies in 1H^1H-NMR spectra, such as unexpected splitting or integration values, often arise from tautomerism in the oxadiazole ring or residual solvent interactions. To resolve this:

  • Perform 13C^{13}C-NMR and 2D-COSY/HMBC experiments to confirm connectivity.
  • Use deuterated DMSO or CDCl₃ to eliminate solvent interference .
  • Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to validate assignments .

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:
Based on GHS classifications for structurally similar amines and oxadiazoles:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity Category 4, H302/H312) .
  • Ventilation: Use fume hoods to prevent inhalation of aerosols (respiratory irritation, H335).
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials like vermiculite .

Advanced: How can computational methods guide the design of derivatives for pharmacological screening?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target receptors (e.g., enzymes or GPCRs).
  • QSAR Modeling: Train models on oxadiazole derivatives’ logP, polar surface area, and H-bonding capacity to optimize bioavailability .
  • ADMET Prediction: Tools like SwissADME assess metabolic stability and toxicity risks early in the design phase .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30 v/v) to quantify impurities (<2%).
  • Mass Spectrometry: ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 199.1) .
  • Elemental Analysis: Verify C, H, N, O content within ±0.3% of theoretical values .

Advanced: How to address conflicting toxicity data in literature for oxadiazole derivatives?

Methodological Answer:

  • Meta-Analysis: Cross-reference in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) data from PubChem and ECHA databases .
  • Mechanistic Studies: Use transcriptomics or metabolomics to identify pathways affected by structural analogs.
  • Dose-Response Validation: Replicate assays with standardized protocols (e.g., OECD TG 423) to resolve variability .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Storage: Keep in amber glass vials under argon at –20°C to prevent oxidation.
  • Compatible Solvents: Use anhydrous DMF or DCM for long-term stability; avoid protic solvents (e.g., MeOH) to minimize hydrolysis .

Advanced: How to design stress-testing experiments to evaluate degradation pathways?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
  • LC-MS Analysis: Identify degradation products (e.g., methoxyethyl cleavage or oxadiazole ring opening) and propose mechanisms .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under ambient conditions .

Basic: What are the key structural analogs with reported biological activity?

Methodological Answer:

  • Antimicrobial: 5-(4-Methylphenyl)-1,3,4-oxadiazole derivatives show activity against S. aureus (MIC = 8 µg/mL) .
  • Anticancer: Analogues with pyridyl substituents inhibit topoisomerase II (IC₅₀ = 1.2 µM) .
  • Neuroactive: Methoxyethyl groups enhance blood-brain barrier penetration in CNS-targeting candidates .

Advanced: How to resolve discrepancies in bioactivity between in silico predictions and experimental assays?

Methodological Answer:

  • False Positives: Re-dock ligands with induced-fit docking to account for protein flexibility.
  • Assay Optimization: Validate cell-based assays (e.g., MTT) with positive controls and Z’-factor >0.5.
  • Metabolite Screening: Use LC-MS to detect rapid metabolic inactivation not modeled in silico .

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